molecular formula C17H18N2O4S2 B2549624 2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896288-59-8

2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2549624
CAS No.: 896288-59-8
M. Wt: 378.46
InChI Key: JIESNXUETWWOCK-UHFFFAOYSA-N
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Description

2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Cell Adhesion

One significant application of benzothiophene derivatives is their role in inhibiting cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules are crucial for the adherence of neutrophils to activated endothelial cells, a fundamental process in inflammation. The compound PD 144795, a sulfoxide analog of benzothiophene, has been identified as an orally active agent in several models of inflammation due to its ability to inhibit the expression of these adhesion molecules, indicating its potential as an anti-inflammatory agent (Boschelli et al., 1995).

Heterocyclic Synthesis

Benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, demonstrating the compound's utility in creating a variety of heterocyclic derivatives. These derivatives include pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in heterocyclic synthesis and potential for generating novel compounds with varied biological activities (Mohareb et al., 2004).

Ocular Hypotensive Activity

Certain benzo[b]thiophene derivatives, specifically sulfonamide derivatives, have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase. This activity is significant for the development of treatments for glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown potent ocular hypotensive effects, making them candidates for clinical evaluation in the treatment of this condition (Graham et al., 1989).

Antiarrhythmic and Serotonin Antagonist Activities

The synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has led to the discovery of compounds with promising antiarrhythmic, serotonin antagonist, and antianxiety activities. These activities were compared to established controls like procaine amide and lidocaine for antiarrhythmic effects, and diazepam and buspirone for antianxiety effects, highlighting the compound's potential in developing new therapeutic agents (Amr et al., 2010).

Synthesis and Characterization of Libraries

The compound has also been central to the development of medicinally interesting libraries, such as those involving methyl sulfone-substituted benzo[b]thiophenes. These libraries have been prepared using palladium-catalyzed substitution, demonstrating the compound's role in facilitating the discovery of drug-like molecules with potential for further medicinal chemistry exploration (Cho et al., 2010).

Properties

IUPAC Name

2-[(3-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-25(22,23)11-6-4-5-10(9-11)16(21)19-17-14(15(18)20)12-7-2-3-8-13(12)24-17/h4-6,9H,2-3,7-8H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIESNXUETWWOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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